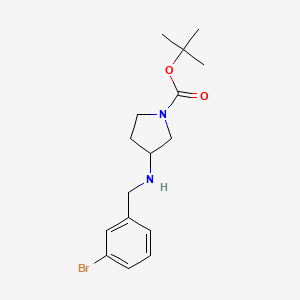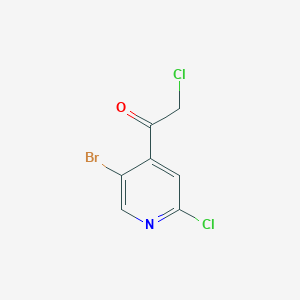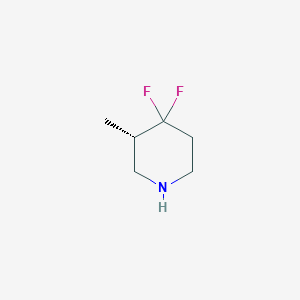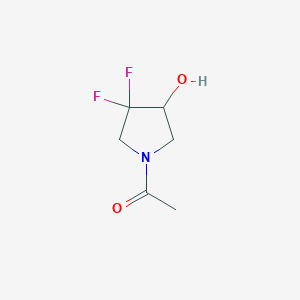
1-(3,3-Difluoro-4-hydroxypyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Difluoro-4-hydroxypyrrolidin-1-yl)ethanone is a chemical compound with the molecular formula C6H9F2NO2 and a molecular weight of 165.14 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with difluoro and hydroxyl groups, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Difluoro-4-hydroxypyrrolidin-1-yl)ethanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3-difluoropyrrolidine with an acetylating agent such as acetic anhydride in the presence of a base like pyridine. The reaction is carried out at a temperature range of 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,3-Difluoro-4-hydroxypyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-(3,3-Difluoro-4-hydroxypyrrolidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Difluoro-4-hydroxypyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The difluoro and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,3-Difluoro-4-hydroxypyrrolidin-1-yl)propanone
- 1-(3,3-Difluoro-4-hydroxypyrrolidin-1-yl)butanone
- 1-(3,3-Difluoro-4-hydroxypyrrolidin-1-yl)pentanone
Comparison
Compared to similar compounds, 1-(3,3-Difluoro-4-hydroxypyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern and molecular structure. The presence of difluoro and hydroxyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H9F2NO2 |
|---|---|
Peso molecular |
165.14 g/mol |
Nombre IUPAC |
1-(3,3-difluoro-4-hydroxypyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C6H9F2NO2/c1-4(10)9-2-5(11)6(7,8)3-9/h5,11H,2-3H2,1H3 |
Clave InChI |
VVPOFOXGYUIZHA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC(C(C1)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile](/img/structure/B12449305.png)
![2,2'-[(3,4-Dimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B12449310.png)
![2-Amino-6-isopropyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12449323.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B12449335.png)
![1-[benzyl(1H-indol-2-ylacetyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12449345.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide](/img/structure/B12449348.png)
![Methyl 3-[2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoate](/img/structure/B12449353.png)
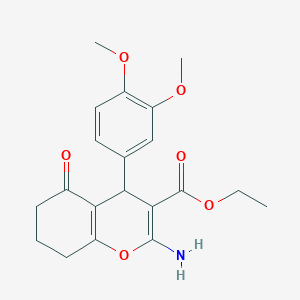
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B12449357.png)
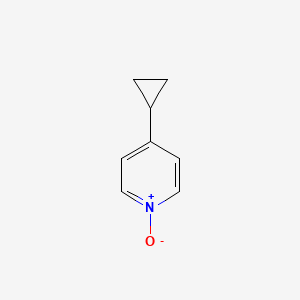
![4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12449364.png)
